REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[I:13]I>CO.S([O-])([O-])(=O)=O.[Ag+2]>[OH:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([I:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4|
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Name
|
|
Quantity
|
0.869 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC=C1C
|
Name
|
|
Quantity
|
1.327 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
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Type
|
CUSTOM
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Details
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The resultant brown suspension was stirred for 3 h after which time a colorless suspension
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered through a plug of Celite
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Type
|
WASH
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Details
|
washed with MeOH (30 mL)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)OC)C=C(C=C1C)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |